(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate
CAS No.:
Cat. No.: VC16471636
Molecular Formula: C10H20INO2
Molecular Weight: 313.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20INO2 |
|---|---|
| Molecular Weight | 313.18 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-iodo-3-methylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1 |
| Standard InChI Key | XBOPXPWVPIOUTD-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)[C@H](CI)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C(CI)NC(=O)OC(C)(C)C |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Architecture
(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is systematically named according to IUPAC conventions, emphasizing its stereochemistry at the C2 position, iodinated C1 atom, and tert-butyl carbamate group. The molecular structure comprises:
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A Boc-protected amine at C2.
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A methyl branch at C3.
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An iodine atom at C1.
The stereochemical designation (R) indicates the spatial arrangement of substituents around the chiral center, critical for its reactivity in asymmetric synthesis .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 293305-70-1 | |
| Molecular Formula | ||
| Molar Mass | 313.18 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Physicochemical Properties
Stability and Reactivity
The Boc group confers stability against nucleophilic and basic conditions, while the iodine atom introduces susceptibility to elimination or substitution reactions under thermal or Lewis-acidic conditions. The compound’s solubility profile is typical of carbamates, with moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and limited solubility in water .
Spectroscopic Characterization
Although specific spectral data for this compound are unavailable, analogous Boc-protected iodides exhibit:
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NMR: Resonances for tert-butyl protons (~1.3 ppm), methine protons adjacent to iodine (~4.0–4.5 ppm), and methyl branches (~1.0 ppm).
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NMR: Peaks for carbonyl carbons (~155 ppm), quaternary Boc carbons (~80 ppm), and iodine-bearing carbons (~30 ppm) .
Synthetic Approaches and Optimization
Direct Synthesis Strategies
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Boc Protection of a Chiral Amine:
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Iodination of a Preformed Carbamate:
Comparative Analysis with Analogous Compounds
The synthesis of (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate (CAS 847199-90-0) provides insights into reaction design:
Table 2: Reaction Conditions for a Related Carbamate
| Parameter | Detail |
|---|---|
| Reagents | Methylmagnesium chloride, |
| Solvents | THF/DCM mixture |
| Temperature | -20°C to -10°C |
| Yield | 63% |
| Purification | Heptane recrystallization |
This methodology highlights the importance of low-temperature Grignard reactions and copper-mediated couplings, which could be adapted for introducing iodine via analogous intermediates.
Applications in Organic Synthesis
Role as a Chiral Building Block
The iodine atom in (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate positions it as a candidate for:
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Cross-Coupling Reactions: Suzuki-Miyaura or Negishi couplings to install aryl or alkyl groups.
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Nucleophilic Substitutions: Displacement with amines or thiols to generate diversely functionalized carbamates.
Limitations and Challenges
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